What are the physical and chemical properties of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one?
What are the physical and chemical properties of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one?
The following technical guide details the physical and chemical properties, synthesis, and reactivity of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary & Pharmacophore Significance
5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one is a bicyclic nitrogenous heterocycle serving as a versatile building block in the synthesis of bioactive small molecules.[1] It is characterized by a fused imidazo-pyrazine core with a lactam functionality at position 8 and a bromine handle at position 5.
This scaffold has gained prominence as a key intermediate in the development of:
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BRD9 Inhibitors: Targeting the bromodomain-containing protein 9, a component of the SWI/SNF chromatin remodeling complex implicated in acute myeloid leukemia (AML) and other cancers.
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PDE9 Inhibitors: For the treatment of CNS disorders and cognitive deficits.
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Kinase Inhibitors: Utilizing the ATP-mimetic properties of the fused heterocyclic system.
The 5-bromo substituent provides a specific site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the lactam moiety allows for conversion to 8-chloro/8-amino derivatives or direct N-alkylation, enabling rapid library generation.
Physicochemical Profile
The following data summarizes the core physical properties of the scaffold. Note: Experimental values for the specific 5-bromo derivative are derived from analogous structures and patent literature where direct spectral data is proprietary.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in water, hexanes |
| Melting Point | >200 °C (Decomposes) |
| LogP (Predicted) | ~0.8 – 1.2 (Moderate lipophilicity) |
| TPSA | ~45 Ų (Polar Surface Area) |
| H-Bond Donors | 1 (N-H of lactam) |
| H-Bond Acceptors | 3 (N, O) |
Structural Features & Tautomerism
The compound exists primarily in the lactam (8-one) form in the solid state and polar solvents, stabilized by intermolecular hydrogen bonding. The lactim (8-hydroxy) tautomer is less favored but becomes relevant during activation with electrophilic halogenating agents (e.g., POCl₃).
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Lactam Form (Major): N7–H, C8=O
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Lactim Form (Minor): N7, C8–OH
Synthetic Routes & Manufacturing[7]
The synthesis of the imidazo[1,5-a]pyrazin-8(7H)-one core requires constructing the fused system, typically via the cyclization of an imidazole precursor or a "mesoionic oxazole" rearrangement.
Pathway A: The Mesoionic Oxazole Route (High Efficiency)
A facile synthesis reported in Bioorganic & Medicinal Chemistry involves the reaction of mesoionic 1,3-oxazolium-5-olates with tosylmethyl isocyanide (TosMIC). This [3+2] cycloaddition-like process constructs the pyrazinone ring in a one-pot transformation.
Pathway B: Cyclization of Imidazole-4-Carboxamides
A more classical approach involves:
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Starting Material: 5-Bromoimidazole-4-carboxylic acid.
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Amide Formation: Coupling with an amino-acetal or glycine derivative.
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Cyclization: Acid-catalyzed ring closure to form the pyrazinone core.
Figure 1: Synthetic pathway via mesoionic oxazole transformation.
Chemical Reactivity & Functionalization[7][8][9]
The 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold possesses three distinct vectors for chemical modification, allowing for the "diversity-oriented synthesis" of drug candidates.
Reactivity Map
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C5-Position (Bromine Handle): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). This is the primary site for introducing aryl/heteroaryl groups to target hydrophobic pockets (e.g., BRD9 binding cleft).
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C8-Position (Lactam Carbonyl): Can be activated by POCl₃ to form the 8-chloro derivative. The chloride is then displaced by amines (SɴAr) to install solubilizing groups (e.g., morpholine, piperazine).
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N7-Position (Lactam Nitrogen): Susceptible to N-alkylation using alkyl halides and weak bases (Cs₂CO₃) to fine-tune solubility and steric fit.
Figure 2: Divergent reactivity profile of the scaffold.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C5
Target: Introduction of aryl groups for SAR exploration.
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Reagents: 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).
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Solvent System: 1,4-Dioxane/Water (4:1 v/v).
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Procedure:
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Charge a microwave vial with the scaffold, boronic acid, base, and catalyst.
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Degas the solvent mixture with nitrogen for 10 minutes and add to the vial.
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Seal and heat at 90–100 °C for 2–4 hours (or 30 min in microwave).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (DCM/MeOH gradient).
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Protocol B: Chlorination to 8-Chloro Derivative
Target: Activation of the lactam for subsequent amination.
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Reagents: 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq), POCl₃ (excess, solvent), N,N-Dimethylaniline (catalytic).
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Procedure:
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Suspend the starting material in neat POCl₃.
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Heat to reflux (100–110 °C ) for 2–3 hours until the solution becomes clear.
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Quench: Carefully pour the reaction mixture onto crushed ice/NH₄OH (exothermic!).
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Extraction: Extract with DCM (3x).
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Stability Note: The 8-chloro intermediate is moisture sensitive; store under inert gas or use immediately.
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Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use only in a chemical fume hood. Avoid dust formation.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
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Zhou, J., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry.
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Kakehi, A., et al. (2016). Facile synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones from mesoionic 1,3-oxazolium-5-olates. Tetrahedron Letters.
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GuideChem. Imidazo[1,5-a]pyrazine, 5-bromo-8-chloro- (CAS 1209782-02-4).
